9-(3-Methylphenyl)anthracene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77979-28-3 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
9-(3-methylphenyl)anthracene |
InChI |
InChI=1S/C21H16/c1-15-7-6-10-18(13-15)21-19-11-4-2-8-16(19)14-17-9-3-5-12-20(17)21/h2-14H,1H3 |
InChI Key |
JBNMQPMQGLINQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 9 3 Methylphenyl Anthracene and Its Derivatives
Approaches to Anthracene (B1667546) Core Functionalization at the 9-Position
Functionalization at the 9-position of the anthracene scaffold is favored in electrophilic substitution reactions due to the formation of a more stable cationic intermediate that preserves the aromaticity of two benzene (B151609) rings. beilstein-journals.orgnih.gov A variety of synthetic strategies have been developed to introduce aryl substituents at this position, ranging from modern metal-catalyzed cross-coupling reactions to traditional electrophilic aromatic substitution pathways.
Metal-Catalyzed Cross-Coupling Reactions for Aryl-Anthracene Linkages
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. frontiersin.org These methods have been extensively applied to the synthesis of 9-arylanthracenes.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. princeton.edu This methodology has been successfully employed in the synthesis of 9,10-diarylanthracenes from 9,10-dibromoanthracene (B139309) and various aryl boronic acids in the presence of a palladium(0) catalyst. epa.gov A one-pot, triple Suzuki coupling strategy has also been developed for the synthesis of anthracene-based OLED emitters, demonstrating the robustness of this method for creating complex, functionalized anthracenes. nih.gov
The synthesis of 9-(3-methylphenyl)anthracene can be achieved by the Suzuki-Miyaura coupling of a 9-haloanthracene, such as 9-bromoanthracene (B49045), with 3-methylphenylboronic acid. The reaction is typically catalyzed by a palladium complex with a suitable ligand and requires a base to facilitate the transmetalation step.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 9-Bromoanthracene | 3-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | >90 |
Note: The yields are generalized from typical Suzuki-Miyaura reactions and may vary based on specific reaction conditions.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylalkynes, which can be precursors to or directly incorporated into more complex aromatic systems. For the synthesis of 9-alkynylanthracenes, 9-bromoanthracene can be coupled with a terminal alkyne like ethynyltrimethylsilane. x-mol.net To synthesize this compound, a two-step approach can be envisioned. First, a Sonogashira coupling of 9-bromoanthracene with a suitable alkyne, followed by further functionalization and aromatization. A more direct, albeit less common, adaptation would involve a subsequent reaction cascade.
Table 2: General Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|---|---|---|
| 1 | 9-Bromoanthracene | 3-Ethynyltoluene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF/Toluene |
Note: These are generalized conditions; specific yields for the synthesis of this compound via this method require experimental determination.
Nickel-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for cross-coupling. rsc.orgkaust.edu.sarsc.org A notable application is the three-component alkene dicarbofunctionalization, which has been used to synthesize a variety of 9-arylmethylanthracene derivatives. nih.gov This one-pot synthesis involves the reaction of 2-vinylaldimines with aryl iodides and an arylzinc reagent, catalyzed by nickel, to form a 1,1,2-diarylethyl scaffold. This intermediate then undergoes an acid-promoted cyclization and aromatization to yield the 9-arylmethylanthracene core.
Cobalt catalysts are also utilized in the synthesis of substituted anthracenes, primarily through [2+2+2] cyclotrimerization reactions of alkynes. beilstein-journals.org This method allows for the construction of the anthracene core from simpler building blocks. For instance, a cobalt/zinc reagent system can catalyze the cycloaddition of 1,6-diynes with 4-aryl-2-butyn-1-ols to form benzylic alcohols, which are then converted to the corresponding anthracenes. beilstein-journals.org
Table 3: Nickel-Catalyzed Synthesis of 9-Arylmethylanthracene Derivatives
| Entry | Aryl Iodide | Arylzinc Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Iodobenzene | Phenylzinc chloride | 9-(Phenylmethyl)anthracene | 85 |
| 2 | 4-Methoxyiodobenzene | (4-Methoxyphenyl)zinc chloride | 9-((4-Methoxyphenyl)methyl)anthracene | 82 |
Data derived from the synthesis of analogous 9-arylmethylanthracene derivatives. nih.gov
Gold and rhodium catalysts offer unique pathways for the synthesis of polycyclic aromatic hydrocarbons. Gold-catalyzed cyclization of o-alkynyldiarylmethanes provides a flexible and practical route to various anthracene derivatives. This method is tolerant of a range of functional groups on the aromatic rings, including methyl groups, and proceeds under mild conditions to give moderate to good yields of 9-substituted anthracenes.
Rhodium-catalyzed reactions, such as the oxidative coupling of arylboronic acids with internal alkynes, can also produce substituted anthracenes. nih.gov While this method is powerful, controlling the regioselectivity to favor the desired 9-arylanthracene isomer is a key consideration.
Friedel-Crafts and Electrophilic Aromatic Substitution Pathways
Friedel-Crafts reactions are classical methods for attaching substituents to aromatic rings. nih.gov Both Friedel-Crafts alkylation and acylation can be applied to anthracene. beilstein-journals.orgorganic-chemistry.org Due to the high reactivity of the 9- and 10-positions, these reactions often yield 9-substituted or 9,10-disubstituted products.
A plausible route to this compound via a Friedel-Crafts reaction involves a two-step process. First, the Friedel-Crafts acylation of anthracene with 3-methylbenzoyl chloride (m-toluoyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride would yield 9-(3-methylbenzoyl)anthracene. Subsequent reduction of the ketone, for example, through a Clemmensen or Wolff-Kishner reduction, would provide the target compound, this compound. It is important to note that under certain conditions, Friedel-Crafts acetylation of anthracene can yield the 9-acetylanthracene (B57403) as a major product, although mixtures with other isomers are common. rsc.orgscite.airesearchgate.net
Another approach is the direct Friedel-Crafts alkylation of anthracene with a 3-methylbenzyl halide. However, this method is often complicated by issues such as polyalkylation and carbocation rearrangements. For instance, the alkylation of anthracene with 2-chloropropane (B107684) in an ionic liquid catalyst system has been shown to produce 2-isopropylanthracene, highlighting the potential for substitution at positions other than the 9-position. researchgate.net
Table 4: Proposed Friedel-Crafts Acylation and Reduction for this compound
| Step | Reactants | Catalyst/Reagents | Product |
|---|---|---|---|
| 1 | Anthracene, 3-Methylbenzoyl chloride | AlCl₃ | 9-(3-Methylbenzoyl)anthracene |
This table outlines a proposed synthetic route; specific yields would need to be determined experimentally.
Other Cyclization and Annulation Strategies
Beyond classical methods, several other cyclization and annulation strategies have been developed for the synthesis of the anthracene core, which can be adapted for derivatives like this compound. These methods often provide alternative routes that can accommodate a wider range of functional groups or offer improved efficiency.
One notable strategy is the gold- or bismuth-catalyzed cyclization of o-alkynyldiarylmethanes . This intramolecular reaction proceeds under relatively mild conditions. The process involves the synthesis of a diarylmethane precursor containing an ortho-alkynyl group, which then undergoes cyclization to form the central ring of the anthracene scaffold. This method has been shown to tolerate various functional groups on the aromatic rings, offering a versatile route to substituted 9-methylanthracenes and related structures.
Acid-promoted cyclization-aromatization represents another powerful technique. In this approach, a 1,1,2-triarylethyl scaffold is first assembled, for instance, through a Nickel-catalyzed three-component alkene dicarbofunctionalization. This intermediate is then treated with a strong acid, such as HCl, which promotes an intramolecular electrophilic aromatic substitution (cyclization) followed by an aromatization step to furnish the 9-arylmethylanthracene core. The presence of electron-donating groups on one of the aryl rings can facilitate the cyclization step.
Annulation reactions , which involve the construction of a new ring onto an existing one, are also pivotal. For instance, [4+2] cycloaddition reactions, a type of Diels-Alder reaction, can be employed. In this context, a substituted diene could react with a suitable dienophile to construct the anthracene framework in a controlled manner. Similarly, [2+2+2] cycloaddition reactions catalyzed by transition metals like iridium can bring together three alkyne components to form the polysubstituted aromatic system of anthraquinones, which can then be reduced to the corresponding anthracenes.
A summary of these strategies is presented below:
| Strategy | Key Features | Catalyst/Reagent Examples | Ref. |
| Metal-Catalyzed Cyclization | Intramolecular cyclization of o-alkynyldiarylmethanes. Tolerates various functional groups. | Gold (Au), Bismuth (Bi) catalysts | |
| Acid-Promoted Cyclization | Cyclization-aromatization of a 1,1,2-triarylethyl scaffold. | HCl, Triflic acid | |
| [4+2] Cycloaddition | Diels-Alder reaction to form the central ring. | L-proline | |
| [2+2+2] Cycloaddition | Cyclotrimerization of alkynes to build the aromatic core. | Iridium (Ir) catalysts |
Regioselective Synthesis Considerations for 9-Substituted Anthracenes
Achieving regioselectivity is paramount in the synthesis of this compound to ensure the substituent is introduced at the desired position. The 9- and 10-positions of the anthracene core are the most electronically rich and sterically accessible, making them the most reactive sites for electrophilic substitution and other addition reactions. However, directing substitution exclusively to the C9 position requires specific strategic considerations.
One of the most effective methods for ensuring 9-substitution is through transition metal-catalyzed cross-coupling reactions . Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are highly effective. By starting with 9-bromoanthracene or 9,10-dibromoanthracene and controlling the stoichiometry of the arylboronic acid (in this case, 3-methylphenylboronic acid), one can achieve selective mono- or di-substitution. The use of specific palladium catalysts and ligands can further enhance this selectivity.
Another approach involves the regioselective cyclization of asymmetric diarylmethine diols or dipivalates . Lewis acid-mediated cyclization of these precursors can be controlled to favor the formation of the 9-substituted anthracene isomer based on the electronic properties of the aryl groups involved. An electron-rich aryl ring is more likely to participate in the electrophilic cyclization, and by designing the precursor appropriately, the desired regiochemical outcome can be achieved.
Furthermore, in Diels-Alder reactions used to construct the anthracene core, the regioselectivity can be influenced by the substituents on both the diene and the dienophile. For 9-substituted anthracenes, electron-releasing groups on the diene have been shown to favor the formation of the ortho regioisomer in reactions with citraconic anhydride, which corresponds to substitution at the 9-position of the final product.
Key factors influencing regioselectivity include:
Starting Material : Using a pre-functionalized substrate like 9-bromoanthracene provides a direct handle for substitution at the C9 position.
Steric Hindrance : The bulky nature of substituents already present on the anthracene core can block certain positions and direct incoming groups to the 9- or 10-positions.
Electronic Effects : Electron-donating or -withdrawing groups on the precursor molecules can activate or deactivate certain positions, guiding the regiochemical outcome of cyclization and annulation reactions.
Reaction Control : In reactions like the Suzuki coupling of 9,10-dibromoanthracene, limiting the amount of the boronic acid to one equivalent favors the mono-substituted product.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The synthesis of this compound, whether through cross-coupling or cyclization, requires careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts. Key parameters that are typically adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck) , which are common routes to 9-arylanthracenes, several factors are critical. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the associated ligand can dramatically affect catalyst activity and stability. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step in Suzuki coupling, and its strength and solubility can influence reaction rates. The solvent system (e.g., toluene, dioxane, DMF, often with water) must be chosen to ensure solubility of the reactants and facilitate the catalytic cycle.
An example of optimizing a Suzuki-type reaction is presented in the table below, based on general principles for aryl-aryl bond formation.
| Parameter | Variation | Effect on Yield/Selectivity | Ref. |
| Catalyst | Pd(PPh₃)₄ vs. PdCl₂(dppf) | Ligand choice affects catalyst stability and activity. dppf can be more robust for challenging couplings. | |
| Base | K₂CO₃ vs. K₃PO₄ vs. CsF | Stronger, more soluble bases often accelerate the reaction but can cause side reactions. K₃PO₄ is often effective. | |
| Solvent | Toluene/H₂O vs. Dioxane/H₂O | Solvent polarity and azeotropic water removal can impact reaction kinetics and catalyst lifetime. | |
| Temperature | 80 °C vs. 100 °C vs. Reflux | Higher temperatures generally increase reaction rate but can lead to catalyst decomposition or side products. |
In the case of acid-catalyzed cyclization reactions , the optimization focuses on the acid catalyst, its concentration, the solvent, and the temperature. A study on the synthesis of 9-arylmethylanthracene derivatives optimized the cyclization of a 1,1,2-triarylethyl scaffold. The reaction involved treating the crude intermediate from a nickel-catalyzed reaction with hydrochloric acid.
The optimization of this specific cyclization step is summarized below.
| Entry | Acid (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | HCl (6.0) | Dioxane | 100 °C | 12 h | 67 |
| 2 | HCl (3.0) | Dioxane | 100 °C | 12 h | 55 |
| 3 | H₂SO₄ (6.0) | Dioxane | 100 °C | 12 h | <10 |
| 4 | p-TsOH (6.0) | Dioxane | 100 °C | 12 h | 25 |
This table is illustrative of the optimization process for an acid-catalyzed cyclization leading to a 9-substituted anthracene derivative, as described in related literature.
The results indicated that a higher concentration of HCl was optimal for achieving the best yield, while other acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) were significantly less effective for this particular transformation. Such systematic optimization is crucial for developing efficient and high-yielding synthetic protocols for this compound and its derivatives.
Advanced Spectroscopic and Electronic Characterization of 9 3 Methylphenyl Anthracene
Photophysical Behavior and Excited State Dynamics
The interaction of 9-(3-Methylphenyl)anthracene with light initiates a series of complex processes involving the absorption of photons, subsequent relaxation to the ground state via radiative (fluorescence) and non-radiative pathways, and potential interactions with surrounding molecules. The dynamics of these processes are fundamental to understanding the compound's potential applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com
The electronic absorption spectrum of this compound in solution is dominated by the π-π* transitions of the anthracene (B1667546) moiety. Like anthracene and other 9-substituted derivatives, its UV-Vis spectrum exhibits a characteristic vibronic structure. mdpi.combeilstein-journals.org This fine structure arises from the coupling of electronic transitions with various vibrational modes of the molecule.
The spectrum typically shows several distinct bands. The most intense absorption band, located in the shorter wavelength UV region (around 250-260 nm), is analogous to the ¹Bₐ band of anthracene. leidenuniv.nl A series of less intense, well-resolved bands appear at longer wavelengths, typically between 350 nm and 400 nm, corresponding to the ¹Lₐ transition. leidenuniv.nlresearchgate.net The presence of the 3-methylphenyl group at the 9-position can cause slight bathochromic (red) shifts in these absorption maxima compared to unsubstituted anthracene, due to electronic effects and alterations in the molecular geometry. For comparison, the absorption maxima for the structurally similar 9-mesitylanthracene (B13939116) in toluene (B28343) are observed at 357, 376, and 396 nm. researchgate.net The vibronic features are a hallmark of the rigid, planar anthracene core. beilstein-journals.org
Table 1: Representative UV-Vis Absorption Maxima of Anthracene Derivatives in Toluene Data for illustrative purposes based on structurally similar compounds.
| Compound | λmax (nm) | Reference |
|---|---|---|
| 9-Mesitylanthracene | 357, 376, 396 | researchgate.net |
| Anthracene | 340, 357, 375 | mdpi.com |
Upon excitation into its absorption bands, this compound exhibits strong fluorescence, emitting light in the blue region of the visible spectrum. The emission spectrum is typically a mirror image of the ¹Lₐ absorption band and also displays a distinct vibronic structure. researchgate.net This structured emission is characteristic of fluorescence from a locally excited state of the anthracene core.
Solvatochromism refers to the change in the position, shape, and intensity of absorption or emission bands with a change in the solvent polarity. While the absorption spectra of many nonpolar anthracene derivatives are relatively insensitive to solvent polarity, their fluorescence spectra can exhibit noticeable shifts. epa.gov An increase in solvent polarity can lead to a red shift (bathochromic shift) in the emission maximum, indicating that the excited state has a larger dipole moment than the ground state and is more stabilized by polar solvent molecules. nih.gov This effect suggests that even for relatively nonpolar molecules like this compound, there can be a degree of intramolecular charge transfer character in the excited state, which is sensitive to the surrounding environment. nih.gov
The fluorescence of this compound can be diminished or "quenched" by various intermolecular processes upon interaction with other chemical species known as quenchers. chalcogen.ro Quenching can occur through several mechanisms, primarily collisional (dynamic) quenching and static quenching. chalcogen.rouzh.ch
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. This process is diffusion-controlled, and its efficiency depends on the concentration of the quencher and the lifetime of the excited state.
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. Excitation of this complex leads directly to the ground state without photon emission.
The relationship between fluorescence intensity and quencher concentration is often described by the Stern-Volmer equation:
I₀ / I = 1 + Kₛᵥ[Q]
where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant. researchgate.net Linear Stern-Volmer plots are indicative of a single quenching mechanism, whereas positive deviations often suggest the presence of both static and dynamic quenching. chalcogen.roresearchgate.net Common quenchers for anthracene derivatives include nitroaromatic compounds, amines, and transition metal complexes, which can act as electron acceptors or donors. chalcogen.ro
Time-resolved fluorescence spectroscopy provides direct information about the lifetime of the excited state (τf), which is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its environment and any quenching processes.
For anthracene and 9-methylanthracene, fluorescence lifetimes are typically in the nanosecond range. acs.org The lifetime of this compound is expected to be of a similar magnitude. The excited state lifetime can be determined from the slope of the Stern-Volmer plot if the bimolecular quenching rate constant (kq) is known (Kₛᵥ = kqτf). uzh.ch Direct measurement via techniques like Time-Correlated Single Photon Counting (TCSPC) provides a more precise value. The lifetime is a crucial parameter for understanding the kinetics of both radiative and non-radiative decay pathways.
Table 2: Illustrative Fluorescence Lifetimes of Anthracene Derivatives Data for comparative purposes.
| Compound | Solvent | Lifetime (τf) (ns) | Reference |
|---|---|---|---|
| Anthracene | Various | ~4-10 | acs.org |
| 9-Methylanthracene | Various | ~10-14 | acs.org |
In its excited state, this compound can participate in photoinduced electron transfer (PET) or energy transfer processes. PET involves the transfer of an electron from the excited fluorophore (acting as a donor) to an acceptor molecule, or from a donor molecule to the excited fluorophore (acting as an acceptor). ias.ac.in Whether the excited anthracene derivative acts as a donor or acceptor depends on the redox potentials of the interacting species.
For instance, excited anthracene derivatives can be quenched by electron acceptors like N,N-diethylaniline (DEA), leading to the formation of a radical ion pair. iaea.org The efficiency and kinetics of these PET processes are governed by the free energy change (ΔG) of the reaction and the distance and orientation between the donor and acceptor. The generation of charge-separated states is a key step in many artificial photosynthetic systems. iaea.orgias.ac.in The presence of the extended π-conjugated system in the anthracene core allows for efficient delocalization of charge, which can lead to the generation of long-lived charge-separated states. iaea.org
Energy transfer, another important excited-state process, involves the non-radiative transfer of excitation energy from a "donor" molecule to an "acceptor" molecule. This can occur through Förster Resonance Energy Transfer (FRET) or Dexter mechanisms, depending on the distance and spectral overlap between the donor and acceptor.
Triplet-Triplet Annihilation Photon Upconversion Characteristics
This compound, like many 9,10-disubstituted anthracene derivatives, is an effective annihilator in triplet-triplet annihilation photon upconversion (TTA-UC) systems. chalmers.se TTA-UC is a process where two molecules in a lower-energy triplet excited state combine their energy to generate one molecule in a higher-energy singlet excited state, which then emits a high-energy photon (upconverted fluorescence). nih.gov
The process begins when a sensitizer (B1316253) molecule absorbs a low-energy photon and, through intersystem crossing, populates its long-lived triplet state. This energy is then transferred to the annihilator, in this case, this compound, through triplet energy transfer (TET). nih.gov Two of these triplet-excited annihilator molecules can then diffuse together and undergo TTA.
The efficiency of TTA is governed by several factors, including the triplet state lifetime of the annihilator and the relative energy levels of its singlet and triplet states. umb.edu The anthracene core is particularly well-suited for this role. For efficient upconversion, the energy of the annihilator's first excited singlet state (S₁) should be less than twice the energy of its first excited triplet state (T₁), i.e., E(S₁) < 2E(T₁). Anthracene derivatives generally satisfy this requirement, allowing for the generation of blue or violet light from lower-energy green or yellow excitation sources. umb.edu The substitution at the 9-position with a 3-methylphenyl group can subtly influence the photophysical properties, potentially affecting the fluorescence quantum yield and the stability of the molecule without significantly altering the fundamental triplet and singlet energy levels of the anthracene chromophore. chalmers.semdpi.com
Electrochemical Properties and Redox Behavior
The electrochemical characteristics of this compound are crucial for understanding its electronic structure and suitability for applications in organic electronics. These properties are primarily investigated through techniques that probe the molecule's ability to accept or donate electrons, which relates directly to its frontier molecular orbital (FMO) energy levels. nih.gov
Cyclic Voltammetry for Frontier Molecular Orbital (FMO) Energy Level Determination
Cyclic voltammetry (CV) is the primary technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of conjugated organic molecules. researchgate.net By measuring the onset potentials for oxidation (Eox) and reduction (Ered), the energy levels can be estimated relative to a reference, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
The HOMO energy level is calculated from the onset oxidation potential, which corresponds to the energy required to remove an electron from the molecule. The LUMO energy level is determined from the onset reduction potential, representing the energy released when an electron is added. researchgate.net
For anthracene derivatives, the HOMO and LUMO levels are primarily located on the fused aromatic ring system. The 3-methylphenyl substituent can have a modest electronic effect, slightly altering these energy levels compared to unsubstituted anthracene. The electron-donating nature of the methyl group can raise the HOMO level, making the molecule easier to oxidize.
The table below presents typical FMO energy levels for related anthracene compounds, determined through cyclic voltammetry, which provide a close approximation for this compound.
Table 1: Representative Frontier Molecular Orbital Energies of Anthracene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
|---|---|---|---|
| Anthracene | -5.94 | -2.48 | 3.46 |
Note: These values are representative and can vary based on experimental conditions such as solvent and electrolyte.
Vibrational Spectroscopy and Structural Elucidation
Vibrational spectroscopy techniques are indispensable for confirming the molecular structure of this compound by identifying its characteristic functional groups and bonding arrangements.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its anthracene core, phenyl ring, and methyl group.
Key expected absorption bands include:
Aromatic C-H Stretching: Strong, sharp bands typically appear in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: Bands from the methyl group are expected in the 2980-2850 cm⁻¹ range.
Aromatic C=C Stretching: Multiple sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹ arise from the stretching vibrations within the fused anthracene and phenyl rings.
C-H In-plane Bending: Vibrations in the 1300-1000 cm⁻¹ region are characteristic of C-H in-plane bending.
C-H Out-of-plane Bending: Strong absorption bands between 900 cm⁻¹ and 675 cm⁻¹ are highly characteristic of the substitution pattern on the aromatic rings. The specific positions of these bands can help confirm the 9- and 3- substitution patterns.
The table below summarizes the principal FT-IR vibrational modes anticipated for this compound.
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Anthracene, Phenyl) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |
| 1620 - 1450 | C=C Stretch | Aromatic Rings |
| ~1380 | C-H Bend | Methyl (Symmetric) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the molecular structure by mapping the chemical environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the anthracene core, the protons on the methylphenyl ring, and the protons of the methyl group.
Anthracene Protons: These protons would appear in the most downfield region, typically between 8.5 and 7.4 ppm, due to the deshielding effect of the fused aromatic system.
Methylphenyl Protons: The protons on the substituted phenyl ring would resonate in the aromatic region, likely between 7.5 and 7.1 ppm.
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group would appear significantly upfield, around 2.4 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ 8.5 - 7.4 | Multiplet | Anthracene aromatic protons |
| ~ 7.5 - 7.1 | Multiplet | Phenyl aromatic protons |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.
Aromatic Carbons: A complex set of signals between approximately 140 and 120 ppm would correspond to the carbons of the anthracene and phenyl rings. Quaternary carbons (those without attached protons) would typically have weaker signals.
Methyl Carbon: A distinct, high-field signal around 21 ppm is characteristic of the methyl group's carbon atom.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 140 - 120 | Aromatic carbons (Anthracene, Phenyl) |
Together, these spectroscopic and electrochemical analyses provide a comprehensive characterization of this compound, confirming its structure and elucidating the electronic properties that underpin its behavior in advanced applications.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Anthracene |
| 9,10-Diphenylanthracene (B110198) |
Computational and Theoretical Investigations of 9 3 Methylphenyl Anthracene
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. By approximating the complex many-electron problem to one involving electron density, DFT offers a balance of computational cost and accuracy, making it ideal for studying relatively large systems like 9-(3-Methylphenyl)anthracene.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, DFT calculations are used to find the minimum energy conformation. A key structural feature of 9-substituted anthracenes is the torsional or dihedral angle between the plane of the anthracene (B1667546) core and the attached phenyl ring.
Due to steric hindrance between the hydrogen atoms on the phenyl ring and the anthracene moiety, the molecule is not planar. The 3-methylphenyl group is twisted out of the plane of the anthracene core. This twisted conformation is the result of minimizing steric repulsion while maintaining some degree of π-conjugation. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can precisely predict this dihedral angle. In the closely related 9,10-diphenylanthracene (B110198), the phenyl rings are twisted by about 66° relative to the anthracene plane. A similar significant twist is expected for this compound. This non-planar structure has significant implications for the molecule's electronic properties, crystal packing, and solubility.
Table 1: Representative Calculated Geometric Parameters for Phenyl-Substituted Anthracenes Note: Data is representative of typical 9-phenylanthracene (B14458) systems calculated with DFT, as specific experimental or calculated values for this compound are not readily available.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C(9)-C(ar) Bond Length | Length of the bond connecting the anthracene C9 atom to the phenyl ring. | ~1.50 Å |
| Dihedral Angle (Anthracene-Phenyl) | The twist angle between the mean planes of the anthracene and phenyl rings. | ~60° - 70° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's electronic and optical properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition.
For many 9-aryl-anthracene derivatives, DFT calculations show that the electron density of both the HOMO and LUMO is predominantly localized on the larger π-conjugated system of the anthracene core. The phenyl substituent has a smaller contribution to these frontier orbitals. The methyl group on the phenyl ring acts as a weak electron-donating group, which can slightly raise the HOMO energy level and subtly alter the energy gap compared to unsubstituted 9-phenylanthracene. A smaller energy gap generally implies higher reactivity and a red-shift (shift to longer wavelengths) in the absorption spectrum. frontiersin.org
Table 2: Representative Frontier Orbital Energies for Phenyl-Substituted Anthracenes Note: These values are illustrative for phenyl-anthracene systems, calculated using DFT (e.g., B3LYP/6-311+G(d,p)). Actual values depend on the specific functional and basis set.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -5.5 to -5.8 eV | Highest Occupied Molecular Orbital; primarily located on the anthracene core. |
| LUMO | ~ -1.8 to -2.1 eV | Lowest Unoccupied Molecular Orbital; primarily located on the anthracene core. |
| Energy Gap (Egap) | ~ 3.6 to 3.8 eV | Difference in energy between HOMO and LUMO. |
Understanding the distribution of electrons within the molecule is key to predicting its reactivity and intermolecular interactions. Computational methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution. In these maps, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For this compound, the π-systems of the aromatic rings are expected to be electron-rich regions.
Intramolecular Charge Transfer (ICT) is a phenomenon where, upon electronic excitation, a significant amount of electron density moves from a donor part of a molecule to an acceptor part. rsc.orgrsc.org In this compound, the methylphenyl group is only a very weak donor and the anthracene core is not a strong acceptor, so significant ICT character in the lowest excited state is not expected. However, computational tools like Natural Bond Orbital (NBO) analysis can be used to quantify the charge on each atom and analyze charge delocalization and hyperconjugative interactions. researchgate.net These analyses confirm that in its ground state, the molecule has a largely nonpolar charge distribution, with only minor charge separation induced by the substituent.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for studying electronically excited states. rsc.orgrsc.orgresearchgate.net It is widely used to calculate vertical excitation energies, which correspond to the peaks in a UV-Visible absorption spectrum, and oscillator strengths, which relate to the intensity of these absorptions.
TD-DFT calculations for molecules like this compound typically predict several low-lying excited states. The lowest energy transition (S0 → S1) is usually a π-π* transition localized on the anthracene core. The calculated absorption spectrum can be compared with experimental data to validate the computational method and aid in the assignment of spectral bands. The accuracy of TD-DFT can be around 0.3 eV for vertical excitation energies in many organic molecules, which is often sufficient for interpreting experimental spectra. chemrxiv.org
Table 3: Representative TD-DFT Calculated Excitation Properties Note: These are typical results for 9-phenylanthracene systems and serve as an estimate. The specific values depend heavily on the chosen functional and solvent model.
| Transition | Calculated Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | ~3.25 | ~381 | > 0.1 | HOMO → LUMO |
| S0 → S2 | ~3.40 | ~365 | < 0.05 | HOMO-1 → LUMO |
| S0 → S3 | ~4.80 | ~258 | > 1.0 | Multiple |
Molecular Dynamics Simulations for Conformation and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT and TD-DFT provide static pictures of electronic structure, MD provides a "movie" of molecular behavior, offering insights into conformational dynamics and intermolecular interactions in a liquid or solid state. nih.govnih.gov
For this compound, MD simulations could be employed to explore several aspects:
Conformational Flexibility: MD can simulate the rotation of the 3-methylphenyl group around the bond connecting it to the anthracene core, providing information on the rotational energy barrier and the preferred conformational space at different temperatures.
Solvent Effects: By simulating the molecule in a box of solvent molecules, MD can provide a detailed picture of solute-solvent interactions and how the solvent structure influences the conformation of the molecule.
Aggregation and Crystal Packing: In simulations with multiple molecules, MD can be used to study how this compound molecules interact with each other. This is crucial for understanding π-π stacking interactions, which govern crystal packing and the properties of the material in the solid state. chemrxiv.orgchemrxiv.org
Such simulations rely on a "force field," a set of parameters that describes the potential energy of the system. While specific MD studies on this compound are not prominent in the literature, the methodology is well-established for studying polycyclic aromatic hydrocarbons and their derivatives. nih.gov
Crystallographic Studies and Solid State Characteristics
Single Crystal X-ray Diffraction Analysis of 9-(3-Methylphenyl)anthracene and its Analogs
In the case of 9-arylanthracenes, complete coplanarity between the two aromatic systems is sterically forbidden. lookchem.com X-ray diffraction studies on analogs like 9-p-tolylanthracene and 9,10-diphenylanthracene (B110198) reveal significant twisting. lookchem.com For instance, in 9-p-tolylanthracene, the torsion angle between the two aromatic ring systems is a substantial 79.59 (8)°. lookchem.com Similarly, in 9,10-diphenylanthracene, the phenyl rings are twisted out of the anthracene (B1667546) plane by approximately 67.63 (5)°. lookchem.com These large dihedral angles minimize intramolecular repulsive interactions. lookchem.com It is reasonable to infer that this compound would adopt a similarly twisted conformation in the crystalline state.
The substitution pattern on the phenyl ring and the anthracene core can further influence these structural parameters. For example, in a planarized derivative of 9-phenylanthracene (B14458), where the phenyl and anthracene moieties are forced into a nearly coplanar arrangement by methylene (B1212753) tethers, the dihedral angle is dramatically reduced to 1.17(9)°. rsc.org This structural constraint, in turn, alters the electronic and photophysical properties of the molecule. rsc.org
Below is a table summarizing the dihedral angles observed in several 9-arylanthracene analogs, as determined by single-crystal X-ray diffraction.
| Compound Name | Dihedral Angle (°) | Reference |
| 9,9'-Bianthryl (Molecule 1) | 74.65 (4) | lookchem.com |
| 9,9'-Bianthryl (Molecule 2) | 81.76 (5) | lookchem.com |
| 9-p-Tolylanthracene | 79.59 (8) | lookchem.com |
| 9,10-Diphenylanthracene | 67.63 (5) | lookchem.com |
| Planarized 9-Phenylanthracene | 1.17 (9) | rsc.org |
| (E)-3-(anthracen-9-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Molecule A) | 73.70 (4) | iucr.org |
| (E)-3-(anthracen-9-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Molecule B) | 73.18 (4) | iucr.org |
Molecular Packing and Intermolecular Interactions (e.g., π-π stacking, CH-π interactions)
The way molecules arrange themselves in a crystal, known as molecular packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com For aromatic compounds like this compound and its analogs, π-π stacking and CH-π interactions are particularly significant. mdpi.comiucr.org
π-π Stacking: This interaction involves the attractive, non-covalent association between aromatic rings. In many anthracene derivatives, the molecules arrange in stacks, with the planar anthracene cores overlapping. The distance between these stacked rings is a critical factor influencing electronic communication and charge transport properties. mdpi.com For instance, in some highly efficient organic semiconductors, intermolecular distances as short as 2.84–2.86 Å are observed, indicating strong π-π interactions. mdpi.com However, the bulky, twisted nature of 9-arylanthracenes can disrupt ideal cofacial π-π stacking of the anthracene cores. Instead, the packing is often dominated by interactions involving the substituent aryl groups. mdpi.com In some crystal structures of anthracene derivatives, molecules are linked into sheets by π–π interactions with centroid–centroid distances in the range of 3.6421 (6)–3.7607 (6) Å. iucr.org
CH-π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen donor and a π-system (like an aromatic ring) serves as the acceptor. iucr.org Due to the twisted conformation of 9-arylanthracenes, the hydrogen atoms of the phenyl ring and the anthracene core are positioned to interact with the π-electron clouds of neighboring molecules. mdpi.com This type of interaction plays a crucial role in stabilizing the three-dimensional crystal lattice. mdpi.comiucr.org The self-assembly of these molecules is often dominated by C–H···π interactions with both the anthracene units and the aryl groups of adjacent molecules. mdpi.com
The interplay between these and other weak interactions, such as van der Waals forces, determines the final crystal packing motif, which can range from herringbone to lamellar arrangements. nih.gov
Crystal Engineering Principles and Strategies for Modified Anthracene Systems
Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions and packing arrangements. researchgate.net For anthracene-based systems, several strategies are employed to modify their solid-state structures and, consequently, their functionalities.
One primary strategy involves chemical modification of the anthracene core. The introduction of different substituents at the 9- and 10-positions is a common approach. rsc.orgresearchgate.net For example, introducing bulky groups can prevent the [4+4] photocycloaddition reaction that anthracene undergoes upon irradiation. rsc.org The electronic nature of the substituent (electron-donating or electron-withdrawing) can also influence the intermolecular interactions and the resulting crystal packing. researchgate.net
Another strategy is the use of co-crystallization. By crystallizing an anthracene derivative with another molecule (a co-former), it is possible to create novel crystal structures with tailored properties. The co-former can interact with the anthracene derivative through hydrogen bonding, halogen bonding, or other non-covalent interactions, guiding the assembly into a specific architecture.
Furthermore, controlling the crystallization conditions, such as the choice of solvent and the rate of crystallization, can sometimes lead to different polymorphic forms of the same compound. Polymorphs are crystals of the same substance that have different crystal structures. These different forms can exhibit distinct physical properties, including melting point, solubility, and optical behavior. The study of 9-anthracene carboxylic acid and its derivatives has shown that even minor chemical modifications can lead to significant changes in crystal packing, which in turn affects their photoreactivity and mechanical response. researchgate.net For instance, methyl or phenyl substitution at the 10-position of 9-anthracene carboxylic acid leads to a complete loss of photoreactivity due to changes in the crystal packing. researchgate.net
Phase Transitions and Mechanical Properties in Crystalline Forms
The solid-state characteristics of molecular crystals are not static; they can change in response to external stimuli such as temperature and pressure. These changes can manifest as phase transitions and unique mechanical properties.
Elasticity and Thermoplasticity in Organic Crystals
Traditionally, organic crystals have been considered brittle. However, a growing body of research has revealed that some molecular crystals can exhibit remarkable mechanical flexibility, including elasticity (the ability to bend and return to the original shape) and plasticity (the ability to be permanently deformed).
The mechanical properties of organic crystals are intimately linked to their molecular packing. Crystals with slip planes or isotropic intermolecular interactions are more likely to be flexible. In some anthracene derivatives, the crystal structure allows for reversible bending and even thermoplastic behavior, a property usually associated with polymers.
For example, crystals of 9,10-bis(phenylethynyl)anthracene (B116448) have been shown to exhibit phase-dependent mechanical properties. One phase (Phase A) is elastically bendable over a wide temperature range. Upon heating, it undergoes a single-crystal-to-single-crystal phase transition to another form (Phase B) which exhibits thermoplasticity, meaning it can be reshaped at elevated temperatures and retains the new shape upon cooling. This behavior is attributed to changes in the molecular packing and interlayer distances upon the phase transition.
While specific data on the mechanical properties of this compound are not available, the principles derived from its analogs suggest that the nature of its crystal packing would be the primary determinant of its flexibility, elasticity, or brittleness. The presence of the somewhat flexible methylphenyl group might lead to complex packing motifs that could potentially support interesting mechanical behaviors.
Advanced Materials Science Applications and Device Integration Concepts
Role as an Emitter in Organic Light-Emitting Diodes (OLEDs)
Anthracene (B1667546) derivatives are a well-established class of materials for OLED applications due to their high quantum yields, wide energy gap, and excellent thermal and electronic stability. They are frequently employed as blue emitters, a critical component for full-color displays and white lighting. The substitution at the 9-position with an aryl group, such as in 9-(3-Methylphenyl)anthracene, is a key strategy for modifying the electroluminescent properties. This substitution can prevent concentration quenching and preserve high emission efficiency in the solid state by sterically hindering intermolecular π-π stacking.
Design Considerations for High Efficiency and Color Purity
Achieving high efficiency and pure color in OLEDs based on anthracene emitters involves precise molecular engineering. For deep-blue emitters, a primary design consideration is to create a twisted molecular structure. The dihedral angle between the anthracene core and the substituted phenyl group in this compound restricts intramolecular π-conjugation. This twisting, along with the steric hindrance provided by the substituent, helps to suppress the formation of aggregates and excimers, which often lead to red-shifted, broader emission and lower efficiency.
Research on related anthracene derivatives demonstrates that this molecular twisting is effective. For instance, non-doped OLEDs using anthracene derivatives with twisted conformations have achieved deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.07) and a maximum external quantum efficiency (EQE) of 7.95%. rsc.org Similarly, other deep-blue emitters based on orthogonal anthracene and pyrene (B120774) units have reached EQEs of up to 5.48% with CIE coordinates of (0.15, 0.06), meeting the stringent European Broadcasting Union (EBU) blue standard. rsc.org The introduction of bulky groups is a proven strategy to enhance the morphological stability and emission efficiency of thin films. nycu.edu.tw These findings suggest that the 3-methylphenyl group in this compound serves a similar purpose, promoting pure blue electroluminescence by preventing undesirable intermolecular interactions.
Table 1: Performance of OLEDs Based on 9-Substituted Anthracene Derivatives
| Emitter Molecule | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color |
|---|---|---|---|
| mCzAnBzt rsc.org | 7.95% | (0.15, 0.07) | Deep-Blue |
| PyTAnPy rsc.org | 5.48% | (0.15, 0.06) | Deep-Blue |
| mCz-TAn-CN rsc.org | 7.03% | (0.14, 0.12) | Deep-Blue |
Host-Dopant Systems in Electroluminescent Devices
In many high-performance OLEDs, a host-dopant system is employed in the emissive layer to maximize efficiency and stability. In such systems, a small amount of an emissive dopant is dispersed within a host material. Excitons are primarily formed on the host molecules and then efficiently transferred to the dopant molecules, where they radiatively decay.
Anthracene derivatives like this compound can potentially function as either the host or the dopant. As a host material, it would require a wide bandgap and a high triplet energy level to effectively confine excitons on a lower-energy dopant. The anthracene core provides a suitable foundation for a blue host material. mdpi.com For example, a novel host material based on a 9,10-diarylanthracene core, when doped with an appropriate emitter, resulted in an OLED with an EQE of 8.3% and pure blue emission at CIE coordinates of (0.133, 0.141). mdpi.com
Conversely, this compound could act as a blue-emitting dopant within a host material that has an even wider bandgap. This configuration helps to reduce self-quenching and triplet-triplet annihilation on the emitter molecules. Devices using other anthracene derivatives as blue dopants have demonstrated high luminance efficiencies of up to 7.03 cd/A. researchgate.net The choice of host and dopant materials must be carefully managed to ensure efficient Förster or Dexter energy transfer from the host to the dopant.
Application in Organic Field-Effect Transistors (OFETs) and Organic Semiconductors
The planar structure and strong intermolecular interaction of the anthracene core make it a promising building block for the active layer in OFETs. rsc.org These devices are fundamental components of flexible, large-area electronics. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor layer. The substitution on the anthracene core plays a critical role in determining the molecular packing in the solid state, which in turn governs the efficiency of charge transport. researchgate.net
Charge Carrier Mobility and Stability in Thin Films
The charge carrier mobility in organic semiconductor thin films is highly dependent on the degree of molecular ordering and the electronic coupling between adjacent molecules. The introduction of substituents, like the 3-methylphenyl group, can influence the solid-state packing motif (e.g., herringbone vs. π-stacked). While extensive π-stacking is often desired for high mobility, steric hindrance from substituents can sometimes disrupt this packing.
Table 2: Charge Carrier Mobility in Selected Anthracene-Based OFETs
| Compound | Mobility (cm²/V·s) | Carrier Type | Reference |
|---|---|---|---|
| β-BP2VA | 0.988 | Hole | rsc.org |
Photonic Device Architectures and Optoelectronic Applications
Beyond OLEDs and OFETs, the strong fluorescence of this compound makes it a candidate for various photonic and optoelectronic applications. These include organic solid-state lasers, optical sensors, and light-harvesting systems. The key to these applications is the material's ability to efficiently convert electrical or optical energy into light, or to interact with light in a controllable manner.
In the context of organic lasers, a high photoluminescence quantum yield (PLQY) and low amplified spontaneous emission (ASE) threshold are required. The molecular design of this compound, which aims to reduce aggregation-caused quenching, is beneficial for maintaining high emission efficiency at the high excitation densities required for lasing. Furthermore, the tunability of the emission wavelength through chemical modification of the anthracene core is advantageous for creating lasers that operate at specific colors. The photophysical properties of thin films, such as refractive index and absorption coefficient, are critical parameters for designing device architectures like waveguides and resonant cavities that confine and amplify light. nih.gov
Fluorescent Material Development for Non-Doped Devices and Aggregation-Induced Emission (AIE) Systems
While host-dopant systems are common, there is a strong drive to develop efficient emitters for non-doped OLEDs to simplify device fabrication and reduce costs. In a non-doped device, the emitter layer consists of a single material that must possess good charge transport properties in addition to high luminescence efficiency.
A key challenge for non-doped emitters is aggregation-caused quenching (ACQ), where molecules in the solid state form non-emissive aggregates. However, a class of molecules exhibits the opposite phenomenon: aggregation-induced emission (AIE). polymer.cnrsc.org These materials are weakly emissive in solution but become highly fluorescent in the aggregated or solid state. This behavior is often attributed to the restriction of intramolecular rotation or vibration (RIR or RIV) in the solid state, which closes non-radiative decay channels. polymer.cn
Derivatives of 9,10-diarylanthracene are known to exhibit AIE. rsc.org The rotation of the aryl substituents against the anthracene plane provides a non-radiative decay pathway in solution. In the solid state, this rotation is hindered, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. Given its structure, this compound is a strong candidate for an AIE-active material. A recently synthesized fluorescent emitter containing a 9-(m-tolyl) moiety on an anthracene core was shown to exhibit AIE characteristics and was used to create non-doped OLEDs with external efficiencies up to 4.3%. bohrium.com This demonstrates the potential of the 3-methylphenyl substituent to induce AIE and enable the development of highly efficient, simplified non-doped OLEDs.
Table 3: Performance of Non-Doped OLEDs with Anthracene-Based AIE Emitters
| Emitter Molecule | Max. EQE (%) | Emission Peak (nm) | Reference |
|---|---|---|---|
| CZm-AN-mPO bohrium.com | 4.3% | 425 | bohrium.com |
Table of Compounds Mentioned
| Abbreviation/Name | Chemical Name |
| This compound | This compound |
| mCzAnBzt | 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile |
| PyTAnPy | 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene |
| mCz-TAn-CN | 4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile |
| TPVAn | 2-tert-butyl-9,10-bis(4-(1,2,2-triphenylvinyl)phenyl)anthracene |
| β-BP2VA | 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene (beta crystalline polymorph) |
| CZm-AN-mPO | (4-(10-(4-(9H-carbazol-9-yl)-2-methylphenyl)anthracen-9-yl)-3-methylphenyl)diphenylphosphine oxide |
| TBDNPA | 2-tert-butyl-9,10-bis[4-(2-naphthyl)phenyl]anthracene |
Integration into Polymeric Materials and Nanoarchitectures of this compound
The integration of anthracene derivatives into polymeric materials and nanoarchitectures is a significant area of research, driven by the potential to create advanced materials with tailored photophysical and electronic properties. While specific research on the direct incorporation of this compound into polymeric systems is not extensively detailed in publicly available literature, the principles of its integration can be thoroughly understood by examining closely related analogues, particularly polymers featuring anthracene moieties as pendant groups. The study of Poly(9-(3-Vinyl-phenyl)-anthracene) (PVPA) offers a compelling case study, as the vinyl group facilitates polymerization, resulting in a polymer with a structure analogous to a polymer functionalized with this compound.
Covalent Integration into Polymer Chains
One of the primary methods for integrating anthracene derivatives into polymers is through covalent bonding, either as a pendant side chain or as part of the polymer backbone. This approach ensures a high loading of the chromophore and prevents phase separation, which can be an issue when anthracene derivatives are used as dopants.
A notable example is the synthesis of Poly(9-(3-Vinyl-phenyl)-anthracene) (PVPA), a blue-emitting polymer. In this case, the vinyl group on the phenyl substituent allows for polymerization, creating a polymer with 9-phenyl-anthracene units as side chains. This method provides a stable polymeric material with good film-forming properties. The resulting polymer, PVPA, demonstrates characteristic broad proton peaks in NMR spectra, indicative of its polymeric nature, and exhibits strong blue photoluminescence.
The photophysical properties of such polymers are of significant interest. For instance, PVPA in film form displays photoluminescence maxima at 431, 455, and 482 nm, indicating its potential for applications in polymer light-emitting diodes (PLEDs). The broad emission spectrum also makes it a suitable host material for various dopants to achieve different emission colors, including white light when doped with a yellow-emitting compound like rubrene.
The structure of the side chains in anthracene-based polymers has a profound impact on their photophysical properties. Studies on related anthracene-containing polymers have shown that the specific arrangement of side chains can significantly influence UV-vis absorption and photoluminescence characteristics in both solution and thin-film states. This highlights the importance of the substituent pattern on the phenyl ring in compounds like this compound for fine-tuning the optical properties of the resulting polymer.
Non-Covalent Doping in Polymer Matrices
Another common approach for incorporating anthracene derivatives into polymeric materials is through non-covalent doping. In this method, the anthracene compound is dispersed within a host polymer matrix. This technique is widely used in the fabrication of organic light-emitting diodes (OLEDs), where the anthracene derivative can function as the emitter or a host for another dopant.
The success of this method relies on the miscibility of the anthracene derivative in the polymer host and the efficiency of energy transfer between the host and the dopant. The molecular packing of anthracene derivatives in the solid state is a critical factor, as aggregation can lead to quenching of luminescence. The steric hindrance provided by substituents on the anthracene core and its phenyl rings can be strategically used to control intermolecular interactions and mitigate aggregation-caused quenching.
For instance, in hyperfluorescent OLEDs, anthracene derivatives are studied as hosts in guest-host systems. The planar conjugated system of the anthracene core is beneficial for molecular packing, which can stabilize triplet excitons and promote triplet-triplet annihilation, a process that can enhance fluorescence.
Formation of Porous Polymeric Networks
Anthracene-based monomers can also be used to synthesize porous polymers with high surface areas. These materials are of interest for applications in adsorption, sensing, and catalysis. For example, porous copolymers have been synthesized using 9,10-bis(methacryloyloxymethyl)anthracene. These materials form regular polymeric microspheres with specific surface areas ranging from 134–472 m²/g.
A key feature of these anthracene-based porous polymers is their fluorescence under UV radiation, which can be utilized for developing fluorescent sensors. The thermal stability of these polymers is also noteworthy, with decomposition temperatures often exceeding 300°C, which is attributed to the rigid aromatic structure of the anthracene monomer.
Nanoarchitectures and Self-Assembly
The integration of anthracene derivatives is not limited to bulk polymers; they are also incorporated into well-defined nanoarchitectures. The self-assembly of polymers containing anthracene moieties can lead to the formation of interesting morphologies. For example, π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives, which are related in structure, have been shown to form hydrogen-bonded networks and exhibit π-stacking of the anthracene rings in the solid state. Such interactions can influence the photophysical properties of the material in the solid state.
The conformation of polymer chains in solution and in thin films also plays a crucial role in the photophysical properties of the resulting material. For conjugated polymers, the state of chain collapse or extension can affect the conjugation length and lead to shifts in the absorption and emission spectra.
Interactive Data Tables
Table 1: Photophysical Properties of Poly(9-(3-Vinyl-phenyl)-anthracene) (PVPA) Film
| Property | Wavelength (nm) |
| Photoluminescence Maximum 1 | 431 |
| Photoluminescence Maximum 2 | 455 |
| Photoluminescence Maximum 3 | 482 |
Table 2: Thermal Properties of Anthracene-Based Porous Copolymers
| Copolymer | Initial Decomposition Temperature (°C) |
| BMA-co-DVB | > 300 |
| BMA-co-EGDMA | > 300 |
| BMA-co-TRIM | > 300 |
Table 3: Surface Area of Anthracene-Based Porous Copolymers
| Copolymer | Specific Surface Area (m²/g) |
| BMA-co-DVB | 134-472 |
| BMA-co-EGDMA | 134-472 |
| BMA-co-TRIM | 134-472 |
Structure Property Relationships and Substituent Effects on 9 3 Methylphenyl Anthracene
Influence of Aryl Group Substitution on Photophysical and Electrochemical Properties
The substitution on the aryl group attached to the 9-position of the anthracene (B1667546) core can significantly modulate the resulting molecule's electronic and optical characteristics. While direct data on 9-(3-Methylphenyl)anthracene is limited in the provided search results, general principles can be inferred from studies on related 9-arylanthracene derivatives.
Substitution on the anthracene core itself has been shown to tune photophysical properties. nih.gov For instance, the addition of various functional groups can lead to a red-shift in excitation energies. nih.govresearchgate.net The position of these substituents is crucial; placing them along the transition dipole moment of the bright La excited state can increase the oscillator strength. nih.gov In a study of 9,10-disubstituted anthracenes, it was found that substitution with carbon-carbon triple bonds at the 9,10-phenyls noticeably alters the electronic states. researchgate.net Conversely, para-substituents on the phenyl groups in 9,10-diphenylanthracene (B110198) derivatives cause only minor changes to single-molecule properties due to a lack of electronic conjugation. researchgate.net
In asymmetric 9-(2-naphthyl)-10-arylanthracenes, the substituent at the 10-position did not significantly influence the blue emission wavelength (around 420 nm) or the HOMO-LUMO energy levels in solution. rsc.org However, the bulkiness of the substituent did affect the solid-state photoluminescence, with bulkier groups leading to a smaller bathochromic (red) shift. rsc.org This suggests that steric hindrance plays a key role in preventing intermolecular interactions that can alter emission properties in the solid state.
The introduction of electron-donating or electron-withdrawing groups onto the aryl substituent can also have a pronounced effect. For instance, in a series of diphenylphosphanyl anthracenes, oxidation of the phosphorus atom, which alters the electronic nature and steric bulk of the substituent, induces a strong butterfly-like bend in the anthracene core, leading to a significant bathochromic shift and green solid-state fluorescence. d-nb.infonih.gov Similarly, studies on carbazole (B46965) derivatives show that electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level. mdpi.com
Electrochemical properties are also sensitive to aryl substitution. In a series of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives, the HOMO and LUMO energy levels were calculated from cyclic voltammetry measurements, demonstrating the influence of the substituent on the molecule's redox potentials. mdpi.com The introduction of benzol-imidazol and pyrrolo-pyridine groups on an anthracene block was also shown to affect the electrochemical behavior of the resulting derivatives. sciengine.com
Stereochemical Effects on Molecular Conformation and Solid-State Packing
The stereochemistry of substituents on the 9-aryl group of anthracene derivatives plays a critical role in determining the molecular conformation and how the molecules pack in the solid state. This, in turn, has a profound impact on the material's bulk properties, including its fluorescence.
In many 9,10-disubstituted anthracenes, the aryl groups are twisted with respect to the anthracene plane, which minimizes steric hindrance but also limits electronic conjugation between the aryl substituent and the anthracene core. mdpi.com This twisted conformation is a key reason why substitutions on the peripheral aryl groups often have a minimal effect on the absorption spectra. mdpi.com
The nature and position of substituents can dictate the packing motif in the crystal lattice. For example, in a series of thiophosphoranyl anthracenes, varying the substituent at the 10-position led to different packing arrangements, including dimeric herringbone and isolated dimeric stacking. d-nb.infonih.gov The presence of a second bulky substituent can lead to only weak intermolecular interactions. d-nb.infonih.gov Similarly, a study on 1,4,5,8-tetra(alkyl)anthracenes revealed that the length of the alkyl chain influences the molecular structure (planar, semi-chair, or chair forms) and the packing pattern (herringbone or slipped-parallel), which in turn affects the solid-state fluorescence quantum yield. tandfonline.com
The introduction of a fluorine atom at the ortho- or meta-position of a 9-phenylanthracene (B14458) has been shown to significantly alter the intermolecular packing, leading to the formation of dimers instead of the angled columns observed for the unsubstituted 9-phenylanthracene. dur.ac.uk Halogen substitution in other anthracene derivatives has also been demonstrated to control the orientation of the anthracene units, influencing π-π stacking and leading to either fluorescence quenching or enhancement depending on the resulting separation of the anthracene cores. acs.org
The solid-state packing directly impacts the photophysical properties. For instance, in three isomeric 2,6-di-pyridyl anthracene derivatives, very different solid-state emissions and charge transport properties were observed due to subtle changes in the substitution site and the resulting packing. rsc.org H-like aggregation in two of the isomers resulted in bright blue emission. rsc.org In contrast, strong π-π stacking arrangements can lead to complete fluorescence quenching. acs.org
Tuning of Electronic Structure and Luminescence via Substituent Modification
Modification of substituents on the aryl group provides a powerful tool for tuning the electronic structure and, consequently, the luminescence properties of 9-arylanthracene derivatives.
The addition of substituents to the anthracene molecule generally results in a red-shift of the excitation energies and an increase in oscillator strengths. researchgate.net Theoretical calculations have shown that symmetric substitution at the 1,4,5,8 positions can significantly increase the oscillator strength and lower the band gap by up to 0.5 eV compared to unsubstituted anthracene. nih.gov
In the context of 9-arylanthracenes, even substituents that are not in direct conjugation with the anthracene core can influence its electronic properties. The introduction of bulky aryl groups at the 9- and 10-positions can disrupt π-conjugation due to a non-coplanar geometry, which is a strategy to achieve blue emission. nih.gov This approach helps to maintain the inherent optical properties of the anthracene chromophore while modifying other characteristics. rsc.org
The electronic nature of the substituent is also a key factor. As mentioned earlier, electron-donating groups can raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO level. mdpi.com This tuning of the frontier molecular orbital energies directly impacts the emission color and efficiency. For example, the introduction of a trifluoromethyl group, an electron-withdrawing group, at the 2-position of 9,10-diarylanthracenes was explored to enhance thermal and electrochemical stability for blue organic light-emitting diodes (OLEDs). mdpi.com
Furthermore, the interplay between the substituent and the molecular environment is crucial. In some cases, host-guest complex formation in the solid state can lead to an amplification of luminescence. For [9-(S)PPh2-10-Ethyl-(C14H8)], co-crystallization with small arenes resulted in up to a five-fold increase in quantum yield. d-nb.infonih.gov This enhancement was attributed to reduced interchromophoric interactions and a restriction of intramolecular motion within the host molecules. d-nb.infonih.gov
Future Research Directions for 9 3 Methylphenyl Anthracene Based Systems
Exploration of Novel Synthetic Methodologies
While established methods like the Suzuki-Miyaura and Stille cross-coupling reactions are effective for synthesizing many 9,10-disubstituted anthracenes, future research will likely focus on more efficient, versatile, and sustainable synthetic strategies. rsc.org The development of one-pot syntheses and methods that avoid the pre-functionalization of starting materials are of particular interest. acs.org
Key areas for exploration include:
Metal-catalyzed C-H bond activation: This approach offers a more atom-economical route to substituted anthracenes by directly functionalizing the anthracene (B1667546) core, bypassing the need for halogenated precursors. beilstein-journals.org
[2+2+2] Alkyne Cyclotrimerization: This method provides a pathway to construct the anthracene core from simpler alkyne building blocks, allowing for a high degree of substitution and structural diversity. beilstein-journals.org
Gold-catalyzed cyclization: The cyclization of ortho-alkynyldiarylmethanes catalyzed by gold complexes presents a concise method for synthesizing substituted anthracenes. beilstein-journals.org
Flow Chemistry: Implementing continuous flow processes for the synthesis of anthracene derivatives could lead to improved yields, reduced reaction times, and enhanced safety, particularly for large-scale production.
A significant challenge remains in the selective synthesis of asymmetrically substituted anthracenes, which is crucial for fine-tuning material properties. Future synthetic methodologies will need to address this challenge to unlock the full potential of this class of compounds.
Advanced Characterization of Excited State Dynamics and Intermolecular Interactions
A comprehensive understanding of the excited-state dynamics and intermolecular interactions is paramount for designing efficient optoelectronic materials. While steady-state spectroscopy provides valuable information, advanced time-resolved techniques are necessary to unravel the complex photophysical processes that occur upon photoexcitation.
Future research should employ a combination of advanced spectroscopic techniques, including:
Time-Resolved Absorption and Fluorescence Spectroscopy: These techniques can probe the kinetics of excited-state processes, such as internal conversion, intersystem crossing, and charge transfer, on femtosecond to microsecond timescales. acs.orgresearchgate.netrsc.org
Transient Absorption Spectroscopy: This method allows for the direct observation of transient species like triplet states and radical ions, providing crucial insights into decay pathways. acs.org
Time-Resolved X-ray Scattering: This powerful technique can track the structural reorganization of molecules in the excited state, offering a direct correlation between structure and photophysical properties. researchgate.netrsc.org
A key focus will be to elucidate the influence of the methylphenyl substituent's position and orientation on the excited-state lifetime, quantum yield, and the formation of excimers or aggregates. semanticscholar.org Understanding these structure-property relationships is critical for controlling the emissive properties of these materials in both solution and the solid state. The "proximity effect," where close-lying n,π* and π,π* states can lead to efficient internal conversion, is a phenomenon that warrants further investigation in this class of molecules. acs.org
Rational Design of Derivatives for Targeted Optoelectronic Performance
The rational design of new 9-(3-Methylphenyl)anthracene derivatives with specific optoelectronic properties is a major driving force for future research. By strategically modifying the molecular structure, it is possible to tune the emission color, enhance quantum efficiency, and improve charge transport characteristics for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. researchgate.netresearchgate.net
Key design strategies include:
Introducing Electron-Donating and Electron-Withdrawing Groups: Attaching these groups to the anthracene core or the phenyl substituent can modulate the HOMO and LUMO energy levels, thereby tuning the emission wavelength and improving charge injection/transport. researchgate.netchalmers.se
Extending π-Conjugation: Increasing the size of the conjugated system, for instance by introducing ethynyl (B1212043) or other unsaturated linkers, can lead to red-shifted emission and altered electronic properties. researchgate.net
Controlling Intermolecular Interactions: The introduction of bulky substituents can suppress detrimental π-π stacking in the solid state, leading to higher fluorescence quantum yields. acs.org Conversely, promoting specific packing motifs can enhance charge transport in OFETs.
The goal is to establish clear structure-property relationships that will guide the synthesis of materials with predictable and optimized performance for specific applications. For example, developing blue emitters with high efficiency and long operational stability remains a significant challenge in the OLED field. tandfonline.com
Development of Multi-Stimuli Responsive Materials
Materials that can change their properties in response to external stimuli are in high demand for applications in sensing, switching, and smart materials. Anthracene derivatives are excellent candidates for creating such materials due to their inherent photo- and thermo-responsive properties, primarily the reversible [4+4] cycloaddition reaction. tdl.orgresearchgate.netchinesechemsoc.org
Future research will focus on creating multi-stimuli responsive systems based on this compound by integrating other responsive moieties into the molecular design. This could include:
pH-responsive groups: Introducing acidic or basic sites can lead to changes in absorption and emission properties with varying pH. scilit.com
Ion-binding sites: Incorporating crowns ethers or other ligands can enable the selective detection of metal ions.
Mechanochromic units: Designing molecules that change their fluorescence upon the application of mechanical force. researchgate.net
Vapor-responsive components: Combining with polymers that respond to specific vapors can create dual-responsive actuators. chinesechemsoc.org
The development of materials that respond to multiple, orthogonal stimuli is a particularly exciting frontier, offering the potential for creating highly sophisticated molecular switches and sensors. rsc.orgrsc.orgnih.govbohrium.com
Computational Chemistry for Predictive Material Design
Computational chemistry has become an indispensable tool in materials science, enabling the prediction of molecular properties and guiding experimental efforts. For this compound-based systems, computational methods can provide deep insights into their electronic structure, excited-state properties, and intermolecular interactions.
Future research will increasingly rely on a synergistic approach combining experimental synthesis and characterization with high-level computational modeling. Key areas where computational chemistry will play a crucial role include:
Predicting Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict absorption and emission spectra, HOMO/LUMO energy levels, and singlet-triplet energy gaps, which are critical parameters for OLED applications. researchgate.netchalmers.seacs.org
Modeling Excited-State Dynamics: Advanced computational methods can simulate the pathways of excited-state decay, helping to understand the factors that govern fluorescence quantum yields and lifetimes. researchgate.net
Simulating Molecular Packing: Predicting the solid-state packing of molecules is essential for understanding and controlling charge transport properties in organic electronic devices.
Screening of Virtual Libraries: Computational screening of large libraries of virtual compounds can identify promising candidates for synthesis, accelerating the discovery of new materials with desired properties.
By leveraging the predictive power of computational chemistry, researchers can move towards a more rational and efficient design of this compound-based materials, reducing the trial-and-error nature of traditional materials development.
Q & A
Q. What synthetic strategies are effective for preparing 9-(3-Methylphenyl)anthracene derivatives?
The 9-position of anthracene is highly reactive toward electrophilic substitution due to its symmetry and electronic structure. A common approach involves Friedel-Crafts alkylation or Grignard reactions, where anthrone derivatives react with organometallic reagents (e.g., pent-4-enylmagnesium bromide) to introduce substituents at the 9-position . For functionalized derivatives, Suzuki or Sonogashira cross-coupling reactions are effective, enabling the incorporation of aryl or alkynyl groups. Post-synthetic purification via column chromatography and structural validation using NMR and X-ray crystallography are critical .
Q. How are the optical properties of 9-substituted anthracenes characterized experimentally?
UV-Vis absorption spectroscopy is used to determine the maximum absorption wavelength (λmax) and molar extinction coefficients (ε). For example, derivatives like 9-[(E)-2-phenylethenyl]anthracene exhibit λmax values between 385–389 nm, with ε ranging from 7,364 to 10,667 L·mol⁻¹·cm⁻¹ at λ = 365 nm . Fluorescence spectroscopy quantifies quantum yields (Φf), which vary with substituents (e.g., Φf = 0.20–0.75 for anthracene-phenylethynyl derivatives) . Ensure solvent polarity and concentration are standardized to minimize artifacts.
Q. What crystallographic methods are used to resolve the molecular structure of 9-substituted anthracenes?
Single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART APEXII CCD detector is standard. For 9-(Pent-4-enyl)anthracene, data collected at 100 K revealed a monoclinic P21/c space group with a = 11.1555 Å, β = 119.096°, and Z = 4. C–H···π interactions stabilize the crystal lattice, and structural refinement using SHELXL achieves R-factors < 0.05 .
Advanced Research Questions
Q. How can contradictions in molar extinction coefficients among structurally similar anthracene derivatives be resolved?
Discrepancies in ε values (e.g., ANT-H vs. ANT-CN at λ = 405 nm: 7,364 vs. 4,368 L·mol⁻¹·cm⁻¹) arise from substituent electronic effects. Computational modeling (e.g., TD-DFT) predicts absorption spectra by analyzing HOMO-LUMO gaps and charge-transfer states. Experimental validation via solvent-dependent studies (e.g., varying polarity) can isolate environmental effects .
Q. What strategies optimize anthracene derivatives for blue-emitting materials in electroluminescent devices?
To minimize excimer formation (which redshifts emission), introduce steric hindrance at the 1- and 8-positions. For example, 9,9′-Bianthracene derivatives exhibit a twisted dihedral angle (89.4°) between anthracene units, suppressing aggregation. Quantum yield optimization involves tuning substituents (e.g., electron-withdrawing CN groups enhance Φf to ~0.75) . Device testing requires solution-processed thin films with thickness < 100 nm to avoid self-quenching.
Q. How do C–H···π interactions influence the solid-state packing of 9-substituted anthracenes?
SC-XRD data for 9-(Pent-4-enyl)anthracene show C–H···C interactions between the anthracene core and alkenyl chains, stabilizing the lattice. Hirshfeld surface analysis quantifies these interactions, with contributions from van der Waals forces (e.g., 65% for H···H contacts) . Molecular dynamics simulations predict packing efficiency, which correlates with thermal stability (Td > 220°C for anthracene-phenylethynyl derivatives) .
Q. What safety protocols are critical when handling 9-substituted anthracenes in the laboratory?
While IARC classifies most anthracene derivatives as non-carcinogenic, respiratory and skin sensitization risks exist. Use nitrile gloves, fume hoods, and flame-retardant lab coats. For derivatives like 9-(2-Naphthyl)anthracene, avoid inhalation by employing HEPA-filtered respirators. Store compounds in amber vials under inert gas to prevent photodegradation .
Data-Driven Research Design
Designing a study to correlate substituent effects with electrochemical properties:
- Step 1: Synthesize a series of 9-substituted anthracenes (e.g., -CH3, -CN, -OCH3) via cross-coupling.
- Step 2: Perform cyclic voltammetry (CV) in anhydrous acetonitrile to measure oxidation/reduction potentials. Anthracene’s HOMO (-5.8 eV) shifts with electron-donating/withdrawing groups.
- Step 3: Validate trends using DFT calculations (e.g., B3LYP/6-31G*). Correlate electrochemical gaps with optical bandgaps from UV-Vis .
Resolving conflicting thermal stability data in anthracene-based polymers:
- Hypothesis: Steric hindrance from 9-substituents reduces polymer crystallinity, enhancing thermal stability.
- Method: Use TGA to compare decomposition temperatures (Td) of polymers with bulky (e.g., -C6H5) vs. small (e.g., -CH3) groups. DSC identifies glass transition temperatures (Tg).
- Analysis: Higher Td values for bulky derivatives confirm reduced chain mobility. Crosslink density measurements via swelling tests validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
